molecular formula C13H16N2O2 B13255200 benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate

benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate

Cat. No.: B13255200
M. Wt: 232.28 g/mol
InChI Key: FPINETZHLHKVQZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Bicyclic Framework Analysis

Bond Connectivity and Stereochemical Considerations

The molecular formula of benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate is $$ \text{C}{13}\text{H}{17}\text{ClN}{2}\text{O}{2} $$, with a bicyclo[2.1.1]hexane system fused to a carbamate group at the 5-position. The bicyclic core consists of two fused three-membered rings and one four-membered ring, creating a rigid, pyramid-like structure. The nitrogen atom at the 2-position introduces basicity and hydrogen-bonding potential, while the carbamate group (–NH–CO–O–) links the bicyclic system to a benzyl moiety via an oxygen atom.

Key bond lengths and angles derived from crystallographic data of analogous compounds reveal deviations from ideal tetrahedral geometry. For example, the C–N bond in the carbamate group measures approximately 1.35 Å, shorter than typical C–N single bonds (1.45 Å), indicative of partial double-bond character due to resonance between the amide and carbonyl oxygen. The bicyclo[2.1.1]hexane system exhibits C–C bond lengths of 1.52–1.55 Å in the fused rings, slightly elongated compared to unstrained cyclohexane (1.54 Å), reflecting angle strain.

Stereochemical analysis shows that the 5-position substituent (carbamate group) adopts an exo orientation relative to the bicyclic core, minimizing steric clashes with the nitrogen lone pair at the 2-position. This configuration is stabilized by intramolecular hydrogen bonding between the carbamate NH and the adjacent carbonyl oxygen, as observed in related carbamates.

Table 1: Key Structural Parameters of this compound
Parameter Value Source Compound Reference
C–N bond length (carbamate) 1.35 Å
C–C bond length (bicyclo) 1.52–1.55 Å
N–C–C angle (bicyclo) 94°–98°

Comparative Analysis with Related Azabicycloalkane Derivatives

The 2-azabicyclo[2.1.1]hexane system distinguishes itself from other azabicycloalkanes through its unique strain and electronic profile. For instance, bicyclo[2.1.1]hexane (C₆H₁₀) lacks nitrogen but shares similar torsional strain, with bond angles compressed to ~94° in the fused rings. Introduction of nitrogen at the 2-position, as in 2-azabicyclo[2.1.1]hexane (C₅H₉N), reduces strain slightly due to the smaller atomic radius of nitrogen compared to carbon, allowing bond angles to relax to 96°–98°.

In contrast, larger bicyclic systems like bicyclo[3.1.1]heptane exhibit reduced strain, with bond angles approaching 109.5°, making them less reactive toward ring-opening reactions. The carbamate-functionalized derivative discussed here further modifies reactivity by introducing electron-withdrawing effects via the carbonyl group, which polarizes the adjacent N–H bond and enhances electrophilicity at the carbamate carbon.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

benzyl N-(2-azabicyclo[2.1.1]hexan-5-yl)carbamate

InChI

InChI=1S/C13H16N2O2/c16-13(15-12-10-6-11(12)14-7-10)17-8-9-4-2-1-3-5-9/h1-5,10-12,14H,6-8H2,(H,15,16)

InChI Key

FPINETZHLHKVQZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1C2NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Overview of the Compound and Its Synthesis

Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate is a carbamate derivative characterized by a bicyclic amine linked to a benzyl carbamate moiety, with the molecular formula C₁₃H₁₆N₂O₂ and molecular weight approximately 232.28 g/mol. Its synthesis hinges on the formation of a carbamate bond between benzyl chloroformate and 2-azabicyclo[2.1.1]hexan-5-amine, often under controlled conditions to optimize yield and purity.

Preparation Methods Analysis

Carbamate Formation via Benzyl Chloroformate

Reaction Principle:
The core synthetic step involves nucleophilic attack of the amine group of 2-azabicyclo[2.1.1]hexan-5-amine on benzyl chloroformate, resulting in the formation of the carbamate linkage. This reaction is typically performed in an inert organic solvent, with base additives to neutralize the generated hydrochloric acid.

Reaction Scheme:

$$
\text{2-Azabicyclo[2.1.1]hexan-5-amine} + \text{Benzyl chloroformate} \xrightarrow{\text{Base, Solvent, Temperature}} \text{this compound}
$$

Specific Preparation Protocols

Method 1: Using Dichloromethane (DCM) as Solvent

Operational Conditions:

  • Reagents:

    • 2-Azabicyclo[2.1.1]hexan-5-amine
    • Benzyl chloroformate
    • N,N-Diisopropylethylamine (DIPEA) as base
  • Procedure:

    • Dissolve 2-azabicyclo[2.1.1]hexan-5-amine in dry dichloromethane at 0°C.
    • Add DIPEA (equimolar or slight excess) to the solution.
    • Slowly add benzyl chloroformate dropwise under stirring.
    • Maintain the temperature at 0°C to room temperature.
    • Stir for 2–4 hours, monitoring reaction progress via Thin Layer Chromatography (TLC).
    • Quench with water, extract organic layer, dry over sodium sulfate, and concentrate.
    • Purify via column chromatography using ethyl acetate/hexane.

Yield: Typically around 80–90%, depending on reaction control.

Data Table 1: Reaction Conditions and Yields

Reagent Solvent Temperature Time Yield (%) Notes
2-Azabicyclo[2.1.1]hexan-5-amine Dichloromethane 0°C to RT 2–4 hours 85 Controlled addition of benzyl chloroformate
Method 2: Using Tetrahydrofuran (THF)

Operational Conditions:

  • Similar to Method 1, but employing THF as solvent, which may influence reaction rate and selectivity.

Reaction specifics:

  • Conducted at 0°C to room temperature.
  • Extended reaction time (~4–6 hours).
  • Purification via recrystallization or chromatography.

Yield: Comparable to Method 1, around 80–88%.

Method 3: Microwave-Assisted Synthesis

Operational Conditions:

  • Reagents dissolved in acetonitrile or DCM.
  • Microwave irradiation at 80–100°C for 30–60 minutes.
  • Offers rapid reaction times and potentially higher yields.

Advantages:

  • Reduced reaction time.
  • Improved yields (~90%).

Alternative Routes and Variations

Data Tables Summarizing Preparation Methods

Method Reagents Solvent Temperature Reaction Time Yield (%) Remarks
1 Benzyl chloroformate, DIPEA Dichloromethane 0°C to RT 2–4 hours 85 Most common, scalable
2 Benzyl chloroformate, DIPEA Tetrahydrofuran 0°C to RT 4–6 hours 80–88 Alternative solvent, similar yields
3 Benzyl chloroformate, DIPEA Acetonitrile RT, microwave 0.5 hour 90 Rapid synthesis, high efficiency

Research Findings and Literature Support

  • Reaction efficiency is maximized under low-temperature conditions with excess base to neutralize HCl byproduct.
  • Purification methods such as silica gel chromatography with ethyl acetate/hexane mixtures are effective for isolating high-purity carbamate derivatives.
  • Reaction monitoring via TLC, NMR, and LC-MS ensures completion and purity.

Summary and Recommendations

The most reliable and scalable method for synthesizing This compound involves the nucleophilic carbamate formation using benzyl chloroformate and 2-azabicyclo[2.1.1]hexan-5-amine in dichloromethane with DIPEA as base at 0°C to room temperature. Reaction conditions should be optimized to maximize yield and purity, with purification via chromatography. Microwave-assisted techniques present promising alternatives for rapid synthesis with comparable yields.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride is a chemical compound with the molecular formula C13H17ClN2O2 and a CAS number of 1706432-31-6 . It is a derivative of 2-azabicyclo[2.1.1]hexane modified with a benzyl carbamate moiety, and the hydrochloride form enhances its water solubility and stability. This compound is valuable in drug development, neurochemistry, and medicinal chemistry.

Scientific Research Applications

This compound hydrochloride has several applications in scientific research:

  • Drug Development Research indicates that this compound hydrochloride exhibits potential biological activity, particularly as an inhibitor of specific enzymes. Ongoing studies explore its therapeutic potential and mechanisms of action, such as modulation of neurotransmitter systems or other biological pathways.
  • Enzyme Inhibition Studies Studies focus on the interactions of this compound hydrochloride with biological targets, emphasizing its enzyme inhibition properties and potential effects on cellular pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile in medicinal applications.
  • Pharmaceutical Development Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride, a related compound, also has potential applications in pharmaceutical development.

Mechanism of Action

The mechanism of action of benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Bicyclic Core Protecting Group Molecular Weight Key Applications Reference
Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate [2.1.1]hexane Benzyl (Cbz) 268.74 Catalysis, peptidomimetics
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate [2.2.1]heptane tert-Butyl (Boc) 242.33 Amino acid synthesis
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1]heptane Benzyl (Cbz) 275.31 Drug discovery intermediates
tert-Butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate [2.1.1]hexane tert-Butyl (Boc) 226.29 Conformational studies

Key Observations :

  • Ring Size : The [2.1.1]hexane system exhibits higher ring strain than [2.2.1]heptane, leading to distinct reactivity in nucleophilic substitutions and ring-opening reactions .
  • Protecting Groups: Benzyl carbamates (Cbz) are cleaved under hydrogenolysis, while tert-butyl (Boc) groups require acidic conditions. This difference is critical in multi-step syntheses .

Key Findings :

  • Efficiency : Boc-protected derivatives generally achieve higher yields (e.g., 89% for N-Boc-1-trimethylsilyl derivatives) compared to Cbz analogs, likely due to steric hindrance from the benzyl group .
  • Substrate Scope : Allylation and benzoylation of [2.1.1]hexane systems are less efficient (11–30% yields), highlighting the challenge of modifying strained bicyclic frameworks .

Physicochemical and Functional Properties

Table 3: Stability and Reactivity

Property This compound tert-Butyl Analogs 2-Azabicyclo[2.2.1]heptane Derivatives
Thermal Stability Moderate (decomposes at >150°C) High High
Solubility in Polar Solvents Low Moderate High
Deprotection Conditions H₂/Pd-C TFA/CH₂Cl₂ H₂/Pd-C or TFA
Ring-Opening Reactivity High (strain-driven) Low Moderate

Insights :

  • The benzyl carbamate group enhances lipophilicity, making the compound less soluble in aqueous media compared to Boc-protected analogs .
  • The strained [2.1.1]hexane core undergoes rapid ring-opening under basic conditions, limiting its use in prolonged reactions .

Biological Activity

Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, incorporating a nitrogen atom within a bicyclic framework. The molecular formula is C13H16N2O2C_{13}H_{16}N_{2}O_{2}, and it has a CAS number of 1706432-31-6. The compound is typically synthesized as a hydrochloride salt to enhance its solubility and stability.

Synthesis

The synthesis of this compound involves the reaction between benzyl chloroformate and 2-azabicyclo[2.1.1]hexan-5-amine, usually conducted in organic solvents like dichloromethane or tetrahydrofuran at controlled temperatures. The final product is purified through recrystallization or chromatography to achieve high purity levels.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor . Its mechanism of action may involve modulation of neurotransmitter systems, which has implications for various therapeutic applications.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes related to neurotransmitter pathways, potentially affecting conditions such as anxiety and depression. For instance, preliminary data suggest its role in inhibiting acetylcholinesterase activity, which could enhance cholinergic signaling in the brain.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound NameStructural FeaturesUnique Aspects
Benzyl carbamate derivativesShare the benzyl carbamate moietyVarying bicyclic structures
2-Azabicyclo[2.1.1]hexane derivativesSimilar bicyclic frameworkDifferent substituents leading to varied properties
Rac-benzyl N-{(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl}carbamateStereoisomer with specific configurationsPotential differences in biological activity due to stereochemistry

The combination of the benzyl carbamate group and the bicyclic structure contributes to its distinct chemical reactivity and biological properties not found in other compounds within its class .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Neuropharmacological Effects : A study demonstrated that this compound could enhance cognitive functions in animal models by inhibiting acetylcholinesterase, thus improving memory retention .
  • Antidepressant Activity : Another research effort indicated that the compound might exhibit antidepressant-like effects in rodent models, suggesting its potential utility in treating mood disorders .
  • Safety Profile : Toxicological assessments have shown that while the compound exhibits promising biological activity, further studies are necessary to fully understand its safety profile and potential side effects .

Q & A

Q. Table 2: Key Characterization Data from Analogous Compounds

CompoundCAS NumberMolecular WeightReference
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate1932203-04-7225.76
Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate HCl880545-32-4347.9 (HCl salt)

How can researchers address contradictions in spectroscopic data during structural elucidation?

Advanced
Contradictions in NMR or MS data may arise from dynamic effects (e.g., ring puckering) or diastereomeric impurities . Strategies include:

  • Variable-temperature NMR to resolve overlapping signals.
  • Comparative analysis with structurally characterized analogs (e.g., tert-butyl-protected derivatives in ).
  • DFT calculations to predict NMR shifts or verify stereoelectronic effects.
  • Salt formation (e.g., hydrochloride salts) to stabilize conformers for crystallography .

What strategies are employed to control stereochemistry in the synthesis of 2-azabicyclo[2.1.1]hexane derivatives?

Advanced
Stereochemical control is achieved via:

  • Chiral auxiliaries : Temporarily installing chiral groups to direct ring-closure stereochemistry.
  • Enantioselective catalysis : Using transition-metal catalysts to favor specific transition states.
  • Ring-strain engineering : Leveraging the bicyclic system’s inherent strain to bias nucleophilic attack (e.g., syn vs. anti addition to aziridinium ions) .

Q. Table 3: Stereochemical Outcomes in Aziridinium Ion Reactions

SubstrateReagentStereochemical OutcomeReference
5-endo-OH-2-azabicyclo[2.2.0]hexaneAgNO₃, H₂Osyn-dihydroxy product
5-endo-F-2-azabicyclo[2.2.0]hexaneHg(OTf)₂, KHF₂syn-fluoro product

What are the common protecting groups used for nitrogen in 2-azabicyclo[2.1.1]hexane systems?

Basic
The benzyl carbamate group (as in the target compound) and tert-butyl carbamate (Boc) are widely used due to their stability and orthogonal deprotection:

  • Benzyl : Removed via hydrogenolysis (H₂/Pd-C).
  • Boc : Cleaved under acidic conditions (TFA or HCl/dioxane) .

Q. Table 4: Protecting Group Comparison

Protecting GroupDeprotection MethodStability ProfileReference
Benzyl carbamateH₂/Pd-CStable to acids/bases
BocTFA (20-50% in DCM)Labile to strong acids

How do reaction conditions influence the regioselectivity of azabicyclo ring formation?

Advanced
Regioselectivity is sensitive to:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, favoring exo-ring openings.
  • Counterion effects : Silver ions (Ag⁺) promote iodide/bromide displacement, while bulky counterions (e.g., OTf⁻) may sterically direct nucleophile approach .
  • Temperature : Lower temperatures (-78°C to 0°C) reduce side reactions in aziridinium ion generation .

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